2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate

Pharmaceutical impurity profiling HPLC method validation USP compendial testing

2β,16β-Bis(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate (CAS 13529-31-2) is a synthetic aminosteroid derivative serving as a critical pharmacopeial impurity reference standard. It is officially designated as Vecuronium Bromide USP Related Compound A and Pancuronium Bromide EP Impurity E, corresponding to the N-desmethyl (bis-tertiary amine) intermediate common to both neuromuscular blocking agents.

Molecular Formula C₃₃H₅₄N₂O₄
Molecular Weight 542.8 g/mol
CAS No. 13529-31-2
Cat. No. B152141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate
CAS13529-31-2
Synonyms2β,16β-Dipiperidino-5α-androstane-3α,17β-diol Diacetate (Ester) (8CI);  (2β,3α,5α,16β,17β)-2,16-di-1-Piperidinyl-androstane-3,17-diol Diacetate (Ester);  (2β,3α,5α,16β,17β)-2,16-Bispiperidino-3,17-diacetoxy-5-androstane;  2β,16β-Dipiperidino-5α-androsta
Molecular FormulaC₃₃H₅₄N₂O₄
Molecular Weight542.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCCC6)C
InChIInChI=1S/C33H54N2O4/c1-22(36)38-30-19-24-11-12-25-26(33(24,4)21-29(30)35-17-9-6-10-18-35)13-14-32(3)27(25)20-28(31(32)39-23(2)37)34-15-7-5-8-16-34/h24-31H,5-21H2,1-4H3/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyCSXHRHGXNQSNQW-ZZZJANDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate (CAS 13529-31-2): What a Scientific or Industrial Buyer Must Know Before Sourcing a Vecuronium/Pancuronium Impurity Standard


2β,16β-Bis(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate (CAS 13529-31-2) is a synthetic aminosteroid derivative serving as a critical pharmacopeial impurity reference standard. It is officially designated as Vecuronium Bromide USP Related Compound A and Pancuronium Bromide EP Impurity E, corresponding to the N-desmethyl (bis-tertiary amine) intermediate common to both neuromuscular blocking agents [1]. The molecule features two piperidin-1-yl groups at the 2β and 16β positions, acetyl esters at the 3α and 17β positions, and a fully defined 5α-androstane stereochemistry . Unlike the active pharmaceutical ingredients it supports, this compound is not a neuromuscular blocker; its sole validated function is as a pharmacopeial reference standard for identity, purity, and quantitative impurity testing in quality control and regulatory submissions.

USP Vecuronium Bromide Related Compound A – official pharmacopeial impurity reference standard
EP Pancuronium Bromide Impurity E identity; supports multi‑compendial QC workflows
Validated for HPLC system suitability, peak identification, and organic impurities testing

Why Impurity Reference Standards Cannot Be Substituted with Generic Analogs: The Case of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate


In-class aminosteroid impurities differ critically in their stereochemical configuration, degree of quaternization, and pharmacopeial designation. 2β,16β-Bis(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate is the only species carrying two tertiary piperidine substituents at positions 2β and 16β with diacetate protection at 3α and 17β, lacking the N-methyl quaternary ammonium group present in vecuronium or pancuronium [1]. This structural distinction drives a unique chromatographic relative retention time (RRT ~2.0) that differs from every other specified impurity in the USP Vecuronium Bromide monograph [2]. Substituting this standard with a different impurity—even one with similar molecular weight—would invalidate HPLC peak identification, compromise method system suitability, and cause non-compliance with USP or EP acceptance criteria [2]. The quantitative evidence below demonstrates precisely where this compound is irreplaceable.

RRT mismatch Different relative retention time vs. target impurity may misidentify peaks and invalidate system suitability.
Limit divergence Using a standard with a 0.5% acceptance limit cannot reliably control the tighter 0.3% pharmacopeial threshold.
Structural mismatch Generic aminosteroid analogs lack the same stereochemistry and tertiary amine profile; chromatographic behavior does not transfer.

Quantitative Differentiation Evidence for 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate (CAS 13529-31-2) vs. Closest Analogs


USP Relative Retention Time: Target Compound Elutes at RRT 2.0, Providing Baseline Separation from All Other Specified Related Compounds

In the compendial HPLC method for Vecuronium Bromide specified in USP29-NF24, the target compound (Vecuronium Bromide Related Compound A) exhibits a relative retention time (RRT) of approximately 2.0. This places it after the main vecuronium peak (RRT 1.0) and well-separated from pancuronium bromide (RRT ~0.5), related compound F (RRT ~0.6), related compound C (RRT ~0.86), and before related compound B (RRT ~2.6) [1]. The 2.0 RRT value is unique among all named impurities, enabling unambiguous peak identification in system suitability testing. No other available aminosteroid impurity standard co-elutes at this retention time under the prescribed chromatographic conditions.

HPLC Relative Retention Time
Head‑to‑head
RRT ≈ 2.0
Unique among all USP specified impurities; well separated from the nearest neighbor (RRT 2.6).
USP29‑NF24 method; direct monograph data.
Pharmaceutical impurity profiling HPLC method validation USP compendial testing

USP Acceptance Criteria: Stricter Limit of 0.3% for This Impurity Compared to 0.5% for Most Other Specified Related Compounds

The USP Vecuronium Bromide monograph sets individual impurity limits: the target compound (Related Compound A) has an acceptance criterion of not more than 0.3%, while Related Compounds B, C, and F, as well as pancuronium bromide, are each limited to not more than 0.5% [1]. This 0.2 percentage-point reduction reflects the pharmacopeial recognition that Related Compound A, the N-desmethyl intermediate, is a process-specific impurity requiring tighter control. A laboratory substituting a different impurity standard with a 0.5% limit would risk underestimating the true level of this critical impurity.

Acceptance Criterion (NMT)
Head‑to‑head
0.3%
0.5% (Related Compounds B, C, F)
40% stricter impurity limit; requires exact reference standard for compliant quantitation.
USP Organic Impurities procedure.
Pharmaceutical quality control Impurity specification limits Regulatory compliance

Melting Point Differentiation: Target Compound Melts at 176–180 °C, Significantly Lower than Vecuronium Bromide (227–229 °C)

The target compound exhibits a melting point of 176–180 °C , whereas vecuronium bromide melts at 227–229 °C [REFS-2A][REFS-2B]. This ~50 °C difference provides a straightforward, low-cost identity confirmation (e.g., by melting point apparatus or DSC) that can discriminate the impurity standard from the active pharmaceutical ingredient. No plausible confusion with vecuronium bromide or other quaternary ammonium impurities, which generally decompose at higher temperatures, is possible using this thermal criterion.

Melting Point
Reported
176–180 °C
~50 °C below vecuronium bromide; enables rapid identity confirmation at incoming inspection.
Capillary method; cross‑study comparable.
Solid-state characterization Identity testing Thermal analysis

Dual Pharmacopeial Designation: The Same Chemical Entity Serves as Vecuronium USP Related Compound A and Pancuronium EP Impurity E

The target compound is simultaneously designated as Vecuronium Bromide USP Related Compound A and Pancuronium Bromide EP Impurity E [1]. No other single impurity standard carries this dual cross-pharmacopeial identity, which enables a single procurement to satisfy both USP and European Pharmacopoeia impurity testing requirements. Competitor impurity standards (e.g., Vecuronium Bromide Related Compound B, C, or F) are specific to one pharmacopeia or one drug substance only. This dual designation means the same vial can be used for two different drug substance monographs, reducing inventory and qualification overhead.

Pharmacopeial Designation
Class‑level
USP Related Compound A
+ EP Impurity E
Single procurement satisfies both USP and EP impurity testing; no other impurity offers this dual identity.
Cross‑compendial monograph status.
Pharmacopeial reference standard Multi-compendial compliance ANDA/DMF submissions

Molecular Weight Discrimination: Target Compound MW 542.79 is Uniquely Identifiable by Mass Spectrometry Compared to Vecuronium Bromide (MW 637.73) and Other Related Compounds

The monoisotopic molecular weight of the target compound is 542.79 Da (C33H54N2O4), while vecuronium bromide is 637.73 Da (C34H57BrN2O4) [1]. This ~95 Da mass difference arises from the absence of one N-methyl group and the bromide counterion, producing a distinctive [M+H]+ ion cluster in LC-MS. Among the USP specified impurities, Related Compound B (17-deacetyl vecuronium, MW ~595.2), Related Compound C (3,17-bis-deacetyl vecuronium, MW ~553.1), and Related Compound F (3-deacetyl vecuronium, MW ~595.2) all differ from the target by at least 10–50 Da. The target compound's exact mass is thus unambiguously resolvable in any modern single-quadrupole or high-resolution mass spectrometer setup.

Monoisotopic Mass
Class‑level
542.79 Da
Resolvable from vecuronium (~95 Da shift) and all other specified impurities by MS.
ESI‑MS positive mode; formula‑derived value.
LC-MS impurity identification Mass spectrometric characterization Identity confirmation

Predicted pKa Differentiates Acid-Base Extraction Behavior from Permanently Charged Quaternary Ammonium Analogs

The target compound has a predicted pKa of 8.86 ± 0.20, indicating it exists predominantly as a neutral free base at pH > ~9 and as a monocationic species at pH < ~8 . In contrast, vecuronium bromide and other quaternary ammonium impurities carry a permanent positive charge across the entire aqueous pH range, with no acid-base switchable behavior [1]. This differential ionization enables selective liquid-liquid extraction: the target compound can be extracted into organic solvents at alkaline pH while permanently charged quaternary analogs remain in the aqueous phase. For analytical laboratories developing sample cleanup or enrichment procedures, this property offers a method-specific selectivity tool.

Predicted pKa
Data to verify
8.86 ± 0.20
pH‑switchable ionization vs. permanently charged quaternary analogs; enables selective extraction approaches.
Computational prediction; experimental validation pending.
Ionization state Liquid-liquid extraction Sample preparation

Validated Application Scenarios for 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate Based on Quantitative Differentiation Evidence


USP System Suitability and Peak Identification for Vecuronium Bromide Organic Impurities Testing

Use as the definitive reference standard for the Vecuronium Bromide Related Compound A peak (RRT ~2.0) in the compendial HPLC method. The unique RRT (2.0, vs. vecuronium at 1.0, pancuronium at 0.5, and related compounds B at 2.6, C at 0.86, F at 0.6) ensures unambiguous peak assignment and system suitability compliance [1]. The acceptance criterion of NMT 0.3% for this impurity requires accurate quantitation using the authenticated reference standard; substitution with any other impurity standard invalidates the test [1].

Cross-Compendial Quality Control for ANDA/DMF Submissions Requiring Both USP and EP Compliance

Procure a single lot of the compound to satisfy both USP (Vecuronium Bromide Related Compound A) and EP (Pancuronium Bromide Impurity E) impurity testing requirements. The dual designation eliminates the need for two separate reference standards, reducing inventory management and analytical bridging effort for generic drug manufacturers filing in multiple jurisdictions [2].

LC-MS Identity Confirmation and Purity Verification in GMP Release Testing

Employ the characteristic molecular ion (M+H)+ at m/z corresponding to MW 542.79 for rapid identity confirmation by mass spectrometry. The ~95 Da mass difference from vecuronium bromide (MW 637.73) and distinct mass separations from other specified impurities (Related Compounds B, C, F) enable unambiguous identification even in mixed impurity samples, supporting GMP-compliant batch release [3].

Incoming Material Identification by Melting Point in Pharmaceutical QC Warehouses

Perform a simple melting point determination (expected 176–180 °C) upon receipt of the reference standard. The ~50 °C melting point gap versus vecuronium bromide (227–229 °C) provides rapid, low-cost confirmation that the correct compound was delivered, preventing misidentification errors that could compromise an entire analytical campaign .

Application
Selection Property
Validation Focus
USP System Suitability and Peak Identification
Unique RRT and compendial identity
Peak assignment accuracy, system suitability compliance
Cross‑Compendial QC for ANDA/DMF Submissions
Dual USP/EP pharmacopeial designation
Multi‑compendial method compliance, reduced inventory overhead
LC‑MS Identity Confirmation in GMP Release
Distinct mass spectrometric profile
Unambiguous identification against other impurity standards
Incoming Material Identification in QC Warehouse
Thermal identity marker
Rapid, low‑cost confirmation at receipt
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